molecular formula C9H17NO2Si B13202561 Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13202561
M. Wt: 199.32 g/mol
InChI Key: BIZSEZFKUKIYJX-MRVPVSSYSA-N
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Description

Methyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multistep organic synthesis. One common method includes the reaction of a silicon-containing precursor with an azacyclic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol derivatives.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-2-aza-5-silaspiro[4.5]decane-3-carboxylate
  • Methyl (3S)-2-aza-5-silaspiro[4.6]undecane-3-carboxylate

Uniqueness

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Biological Activity

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate, a compound with the CAS number 2091268-67-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

This compound is characterized by its unique spirocyclic structure that incorporates both nitrogen and silicon atoms, contributing to its distinct chemical behavior. The molecular formula is C9H17NO2SiC_9H_{17}NO_2Si with a molecular weight of 199.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to construct the spirocyclic framework. While specific synthetic routes are not detailed in the available literature, similar compounds in the literature suggest methods involving cyclization and functional group transformations.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that compounds with similar structural motifs can inhibit cell proliferation effectively.

Cell Line IC50 (µM)
A5495.44
MCF-77.15
HeLa12.16
HT2910.35
HCT-11611.44

These values suggest that this compound could be a promising candidate for further development as an anticancer agent due to its ability to inhibit cell growth at micromolar concentrations .

While specific mechanisms of action for this compound are not fully elucidated, related compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases. This suggests that similar mechanisms may be at play with this compound, potentially involving disruption of DNA synthesis or repair processes .

Other Biological Activities

Beyond cytotoxicity, preliminary studies indicate potential anti-inflammatory and antimicrobial properties associated with compounds in this class, although comprehensive data on this compound specifically is limited.

Case Studies

  • Anticancer Activity : A study evaluated a series of spirocyclic compounds, including derivatives of this compound, demonstrating potent inhibition of tumor cell lines . The findings underscore the importance of structural modifications for enhancing biological activity.
  • Cell Cycle Analysis : Research on related compounds indicated that they could cause cell cycle arrest at specific phases, leading to apoptosis in cancer cells . This aligns with the hypothesis that this compound may exert similar effects.

Properties

Molecular Formula

C9H17NO2Si

Molecular Weight

199.32 g/mol

IUPAC Name

methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

BIZSEZFKUKIYJX-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[Si]2(CCCC2)CN1

Canonical SMILES

COC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

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